(+)-PD 128907 hydrochloride

説明

特性

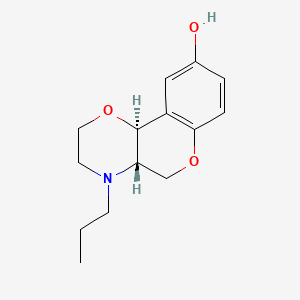

IUPAC Name |

(4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15/h3-4,8,12,14,16H,2,5-7,9H2,1H3/t12-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOILXOMTHPUMRG-JSGCOSHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCOC2C1COC3=C2C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCO[C@@H]2[C@@H]1COC3=C2C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018038 |

Source

|

| Record name | rel-(4aR,10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123594-64-9 |

Source

|

| Record name | rel-(4aR,10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123594-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-(1)benzopyrano(4,3-b)-1,4-oxazin-9-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123594649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(4aR,10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(+)-PD 128907 hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (+)-PD 128907 Hydrochloride

Introduction

This compound is a well-characterized pharmacological tool extensively used in preclinical research to investigate the role of the dopamine (B1211576) D3 receptor (D3R).[1] It is a high-affinity and functionally selective D3R agonist, belonging to the benzopyran-oxazine class of compounds.[1] While it is often described as D3-selective, it is more accurately characterized as a D3-preferring agonist, as it also interacts with D2 receptors at higher concentrations.[1][2] This document provides a comprehensive overview of its binding profile, functional activity, downstream signaling, and the key experimental protocols used for its characterization.

Core Mechanism of Action: Selective D3 Receptor Agonism

The primary mechanism of action of (+)-PD 128907 is its function as a potent and selective agonist at the dopamine D3 receptor.[3][4] The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which couple to inhibitory Gαi/o proteins.[1] As an agonist, (+)-PD 128907 not only binds to the D3 receptor but also activates it, triggering a cascade of intracellular signaling events.[1] This activation at presynaptic D3 autoreceptors leads to an inhibition of dopamine synthesis and release, resulting in decreased extracellular dopamine levels in key brain regions like the nucleus accumbens and striatum.[2][5]

Data Presentation: Quantitative Pharmacology

The affinity and functional potency of (+)-PD 128907 have been quantified across various in vitro and in vivo studies. The tables below summarize these key quantitative data points.

Table 1: Radioligand Binding Affinity of (+)-PD 128907

This table summarizes the equilibrium dissociation constants (Ki) of (+)-PD 128907 at various dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Species | Radioligand | Cell Line / Tissue | Ki (nM) | Selectivity (Fold vs. D3) | Reference(s) |

| D3 | Human | [3H]Spiperone | CHO-K1 | 1 | - | [3][6] |

| D3 | Human | [3H]Spiperone | CHO-K1 | 1.43 (high-affinity) | - | [2] |

| D3 | Human | [3H]Spiperone | CHO K1 | 1.7 | - | [7] |

| D3 | Human | Not Specified | Not Specified | 2.3 | - | |

| D3 | Rat | [3H]Spiperone | CHO K1 | 0.84 | - | [7] |

| D2 | Human | [3H]Spiperone | CHO-K1 | 1183 | ~1183-fold | [3][6] |

| D2L | Human | [3H]Spiperone | CHO-K1 | 20 (high-affinity) | ~14-fold | [2] |

| D2 | Human | [3H]Spiperone | CHO K1 | 179 | ~105-fold | [7] |

| D2 | Rat | [3H]Spiperone | CHO K1 | 770 | ~917-fold | [7] |

| D4 | Human | [3H]Spiperone | CHO-K1 | 7000 | ~7000-fold | [3][6] |

| D4.2 | Human | Not Specified | Not Specified | 169 | ~73-fold | [2] |

Table 2: Functional Potency and Efficacy of (+)-PD 128907

This table presents the half-maximal effective concentrations (EC50) or half-maximal inhibitory concentrations (IC50) that quantify the compound's functional agonist activity.

| Assay Type | Measured Effect | Receptor/System | Potency (EC50 / IC50) | Reference(s) |

| Functional Agonism | Receptor Activation | D3 Receptor | 0.64 nM (EC50) | [3][8] |

| [3H]Thymidine Uptake | Stimulation of Cell Division | D3 vs. D2L Receptors (CHO cells) | ~6.3-fold greater potency at D3 | [1][2] |

| Electrophysiology | Inhibition of Cell Firing | Ventral Tegmental Area | 33 nM (EC50) | [4] |

| Electrophysiology | Inhibition of Cell Firing | Substantia Nigra Pars Compacta | 38 nM (EC50) | [4] |

| Neurotransmitter Release | Inhibition of Dopamine Release | Caudate Putamen | 66 nM (EC50) | [4] |

| Microdialysis | Decrease in Extracellular Dopamine | Wild Type vs. D3 Knockout Mice | 0.05 mg/kg vs. 0.44 mg/kg (IC25) | [5][7] |

Signaling Pathways

Activation of the D3 receptor by (+)-PD 128907 initiates a canonical Gαi/o signaling cascade. This pathway is characterized by the inhibition of adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1]

References

- 1. PD 128907-d4 | Benchchem [benchchem.com]

- 2. Neurochemical and functional characterization of the preferentially selective dopamine D3 agonist PD 128907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to (+)-PD 128907 Hydrochloride: A Selective Dopamine D3 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-PD 128907 hydrochloride is a potent and selective agonist for the dopamine (B1211576) D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain. Its high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of this receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, detailed experimental protocols for its characterization, and the associated signaling pathways of this compound.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound belonging to the benzopyranoxazine class. Its chemical name is (4aR,10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol hydrochloride.

2.1. 2D Chemical Structure

Caption: 2D Chemical Structure of this compound.

2.2. Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | (4aR,10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol hydrochloride | [1][2] |

| CAS Number | 300576-59-4 | [1][3] |

| Molecular Formula | C₁₄H₁₉NO₃·HCl | [1] |

| Molecular Weight | 285.77 g/mol | [1][3] |

| Appearance | Crystalline solid | [4] |

| Purity | ≥98% | [1][2] |

| Solubility | Water: Soluble to 10 mM. DMSO: 150 mg/mL (524.9 mM). DMF: 10 mg/mL. PBS (pH 7.2): 0.5 mg/mL. | [1][3][4] |

| Storage | Store at +4°C | [1] |

| SMILES | CCCN1CCO[C@@H]2c3cc(O)ccc3OC[C@H]21.Cl | [3] |

| InChI Key | DCFXOTRONMKUJB-QMDUSEKHSA-N | [2] |

Pharmacological Properties

This compound is a high-affinity agonist at the dopamine D3 receptor, exhibiting significant selectivity over D2 and other dopamine receptor subtypes.[1][5]

3.1. Receptor Binding Affinity

The binding affinity of (+)-PD 128907 for dopamine D2 and D3 receptors has been determined through radioligand binding assays. The inhibitory constant (Ki) values, which represent the concentration of the ligand that binds to half of the receptors at equilibrium, are presented below.

| Receptor | Species | Ki (nM) | Reference(s) |

| Dopamine D3 | Human | 1.7 | [5] |

| Rat | 0.84 | [5] | |

| 2.3 | [1] | ||

| Dopamine D2 | Human | 179 | [5] |

| Rat | 770 | [5] | |

| Dopamine D4 | Weak affinity | [4] |

3.2. In Vivo Pharmacology

In vivo studies have demonstrated that this compound can modulate dopaminergic neurotransmission. Systemic administration of low doses of (+)-PD 128907 has been shown to decrease spontaneous locomotor activity in rats.[4] Furthermore, it significantly decreases dialysate dopamine levels in the ventral striatum of wild-type mice, an effect that is markedly attenuated in D3 receptor knockout mice, confirming its D3 receptor-mediated action in vivo.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

4.1. Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for dopamine D2 and D3 receptors.

Caption: Experimental workflow for radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human dopamine D2 or D3 receptor.

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a suitable buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay). Store the membrane preparations at -80°C until use.

-

-

Binding Assay:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand [3H]spiperone (a non-selective D2/D3 antagonist) and a range of concentrations of the unlabeled competitor, this compound.

-

Define non-specific binding using a high concentration of a non-radiolabeled antagonist (e.g., haloperidol).

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Plot the percentage of specific binding of [3H]spiperone against the logarithm of the concentration of this compound to generate a competition curve.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]spiperone (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

4.2. In Vivo Microdialysis for Dopamine Measurement

This protocol outlines the procedure for in vivo microdialysis to measure the effect of systemically administered this compound on extracellular dopamine levels in the rodent brain.

Caption: Experimental workflow for in vivo microdialysis.

Methodology:

-

Surgical Preparation:

-

Anesthetize the experimental animal (e.g., a rat or mouse) using an appropriate anesthetic.

-

Using a stereotaxic frame, surgically implant a guide cannula targeting the brain region of interest, such as the ventral striatum.

-

Secure the cannula to the skull with dental cement and allow the animal to recover from surgery for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the brain.

-

Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

-

Administer this compound systemically (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for a defined period post-injection to monitor changes in dopamine concentration.

-

-

Sample Analysis:

-

Analyze the dopamine content in the collected dialysate samples using a sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Quantify the dopamine concentration in each sample and express the results as a percentage of the pre-injection baseline levels.

-

Signaling Pathways

As a D2-like receptor agonist, this compound primarily exerts its effects through the Gαi/o signaling pathway.

References

A Technical Guide to the Dopamine D3 Receptor Binding Affinity of (+)-PD 128907 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding characteristics of (+)-PD 128907 hydrochloride, a potent and selective agonist for the dopamine (B1211576) D3 receptor. This document includes quantitative binding affinity data, detailed experimental protocols for its determination, and visualizations of the associated experimental workflow and signaling pathways.

Core Data Presentation: Binding Affinity of (+)-PD 128907

The following table summarizes the quantitative data on the binding affinity of (+)-PD 128907 for human and rat dopamine D3 receptors, along with its affinity for the D2 subtype to illustrate its selectivity. The data is presented as the inhibitor constant (Ki), a measure of the concentration of the compound required to occupy 50% of the receptors.

| Receptor Subtype | Species | Ki (nM) | Radioligand Used | Cell Line | Reference |

| Dopamine D3 | Human | 2.3 | Not Specified | Not Specified | [1][2] |

| Dopamine D3 | Human | 1.7 | [3H]spiperone | Not Specified | [3][4] |

| Dopamine D3 | Rat | 0.84 | [3H]spiperone | Not Specified | [3][4] |

| Dopamine D2 | Human | 179 | [3H]spiperone | Not Specified | [3] |

| Dopamine D2 | Rat | 770 | [3H]spiperone | Not Specified | [3] |

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity of (+)-PD 128907 is typically achieved through a radioligand competition binding assay. This method measures the ability of the unlabeled compound, (+)-PD 128907, to displace a radiolabeled ligand from the dopamine D3 receptor.

I. Membrane Preparation from Cultured Cells (e.g., CHO-K1 cells expressing human D3 receptors)

-

Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human dopamine D3 receptor in appropriate growth medium until they reach confluency.

-

Harvesting: Aspirate the growth medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells from the culture plates.

-

Homogenization: Centrifuge the cell suspension to obtain a cell pellet. Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenize the cell suspension using a Dounce homogenizer or a similar apparatus.

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1000 x g) to remove nuclei and cellular debris. Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Final Preparation: Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer. Determine the protein concentration of the membrane preparation using a standard protein assay. The membranes can be used immediately or stored at -80°C for future use.

II. Competition Binding Assay

-

Assay Setup: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

III. Data Analysis

-

IC50 Determination: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of (+)-PD 128907. Use non-linear regression analysis to determine the concentration of (+)-PD 128907 that inhibits 50% of the specific binding of the radioligand (the IC50 value).

-

Ki Calculation: Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of (+)-PD 128907.

Signaling Pathway: Dopamine D3 Receptor

Caption: Dopamine D3 receptor signaling cascade.

References

The Pharmacological Profile of (+)-PD 128907 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-PD 128907 hydrochloride is a potent and selective dopamine (B1211576) D3 receptor agonist.[1] Its high affinity and selectivity for the D3 receptor subtype over other dopamine receptors make it a valuable pharmacological tool for investigating the physiological and pathological roles of D3 receptors in the central nervous system. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and the experimental methodologies used for its characterization.

Receptor Binding Affinity

This compound exhibits a high affinity for the dopamine D3 receptor, with reported Ki values in the low nanomolar range.[1] Its selectivity for the D3 receptor is significantly higher compared to D2 and D4 receptors. The binding affinity has been characterized primarily through radioligand binding assays.

Table 1: Receptor Binding Affinity (Ki) of this compound

| Receptor Subtype | Species | Cell Line/Tissue | Radioligand | Ki (nM) | Reference(s) |

| Dopamine D3 | Human | CHO-K1 | [3H]spiperone | 1.7 | [2] |

| Rat | - | [3H]spiperone | 0.84 | [2] | |

| Human | - | - | 2.3 | [1] | |

| Dopamine D2 | Human | CHO-K1 | [3H]spiperone | 179 | [2] |

| Rat | - | [3H]spiperone | 770 | [2] | |

| Dopamine D4 | Human | CHO-K1 | [3H]spiperone | >10,000 | - |

Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.

Functional Activity

As a dopamine D3 receptor agonist, this compound stimulates receptor-mediated signaling pathways. Its functional potency has been assessed through various in vitro and in vivo assays, demonstrating its efficacy in activating D3 receptors and eliciting downstream physiological responses.

Table 2: Functional Activity (EC50/IC50) of this compound

| Assay | Measured Effect | Receptor Subtype | Potency (EC50/IC50) | Reference(s) |

| [3H]Thymidine Uptake | Stimulation of cell division | D3 | Potent agonist | [3] |

| Inhibition of Cell Firing | - | D2/D3 Autoreceptors | 33 nM (Ventral Tegmental Area), 38 nM (Substantia Nigra) | [4] |

| Inhibition of Dopamine Release | - | D2/D3 Autoreceptors | 66 nM (Caudate Putamen) | [4] |

| In Vivo Microdialysis | Decrease in dialysate dopamine | D3 | IC25 = 61 nM (wild type mice) | [2] |

Experimental Protocols

Radioligand Binding Assay

A common method to determine the binding affinity of this compound is a competitive radioligand binding assay using cell membranes expressing the dopamine receptor of interest and a radiolabeled ligand, such as [3H]spiperone.

Protocol Outline:

-

Membrane Preparation:

-

Cells (e.g., CHO-K1) stably expressing the human dopamine D2 or D3 receptor are harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

A constant concentration of the radioligand (e.g., [3H]spiperone) is incubated with the cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 120 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., haloperidol).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

The filters are washed with cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: [3H]Thymidine Uptake

The agonist activity of this compound at D3 receptors can be assessed by measuring its ability to stimulate cell proliferation, which can be quantified by the uptake of [3H]thymidine into the DNA of dividing cells.

Protocol Outline:

-

Cell Culture:

-

CHO cells transfected with either D2L or D3 receptors are cultured in appropriate media.

-

-

Assay:

-

Cells are seeded in multi-well plates and allowed to attach.

-

The cells are then treated with various concentrations of this compound.

-

[3H]Thymidine is added to the culture medium.

-

-

Incubation and Harvesting:

-

The plates are incubated for a specific period to allow for cell division and incorporation of [3H]thymidine.

-

The cells are then harvested onto filter mats.

-

-

Detection and Analysis:

-

The amount of incorporated [3H]thymidine is quantified using a scintillation counter.

-

The EC50 value, representing the concentration of this compound that produces 50% of the maximal stimulation of [3H]thymidine uptake, is calculated.

-

Signaling Pathway

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/Go family of G proteins.[5][6] Upon activation by an agonist such as this compound, the receptor undergoes a conformational change, leading to the activation of the associated G protein. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]

Caption: Dopamine D3 receptor signaling pathway.

Conclusion

This compound is a highly selective and potent dopamine D3 receptor agonist. Its well-characterized pharmacological profile, summarized in this guide, makes it an indispensable tool for researchers investigating the role of D3 receptors in health and disease. The provided data and experimental outlines offer a solid foundation for the design and interpretation of future studies utilizing this important research compound.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Neurochemical and functional characterization of the preferentially selective dopamine D3 agonist PD 128907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and Synthesis of (+)-PD 128907 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-PD 128907 hydrochloride is a potent and highly selective dopamine (B1211576) D3 receptor agonist that has become an invaluable pharmacological tool for elucidating the role of the D3 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a thorough compilation of its binding affinity and functional activity data. Furthermore, this document visualizes the established signaling pathway of the dopamine D3 receptor and the logical workflow for the synthesis of this critical research compound.

Introduction

The dopamine D3 receptor, primarily expressed in the limbic regions of the brain, is implicated in a range of neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The development of selective ligands for the D3 receptor has been crucial in understanding its function. (+)-PD 128907, with its high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes, emerged as a key research compound from the Parke-Davis laboratories. Its chemical name is (4aR,10bR)-3,4a,4,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol hydrochloride. This guide details the scientific journey from its synthesis to its characterization as a selective D3 agonist.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 285.77 g/mol | |

| Molecular Formula | C₁₄H₁₉NO₃·HCl | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 10 mM in water | |

| Storage | Store at +4°C | |

| CAS Number | 300576-59-4 |

Biological Activity and Data

This compound is a high-affinity agonist at the dopamine D3 receptor, exhibiting significant selectivity over D2 and D4 receptors. Its functional activity is characterized by its ability to modulate dopamine synthesis and release.

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of (+)-PD 128907 for human and rat dopamine receptor subtypes.

| Receptor Subtype | Species | Ki (nM) | Radioligand | Cell Line | Reference |

| D3 | Human | 1.0 | [³H]spiperone | CHO-K1 | [2] |

| D3 | Human | 2.3 | - | - | |

| D2 | Human | 1183 | [³H]spiperone | CHO-K1 | [2] |

| D4 | Human | 7000 | [³H]spiperone | CHO-K1 | [2] |

Functional Activity

The functional potency of (+)-PD 128907 is demonstrated by its EC50 and IC50 values in various assays.

| Assay Type | Parameter | Value (nM) | Receptor | System | Reference |

| Functional Agonism | EC50 | 0.64 | D3 | - | [3] |

| Dopamine Release Inhibition | EC50 | 66 | D2/D3 Autoreceptors | Rat Caudate Putamen | [4] |

| Cell Firing Inhibition | EC50 | 33 | D2/D3 Autoreceptors | Rat Ventral Tegmental Area | [4] |

| Cell Firing Inhibition | EC50 | 38 | D2/D3 Autoreceptors | Rat Substantia Nigra Pars Compacta | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process. The key steps are outlined below, based on the synthesis of its thiopyran analogue and related compounds.[1]

Synthetic Workflow

Caption: Synthetic workflow for (+)-PD 128907 HCl.

Detailed Experimental Protocols

Note: The following protocols are synthesized from published methodologies for analogous compounds and may require optimization.[1]

Step 1: Synthesis of the Benzopyran Intermediate

-

A suitably substituted phenol (B47542) is reacted with an appropriate allyl halide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone) to yield the corresponding allyl ether.

-

The allyl ether is then subjected to a Claisen rearrangement, typically by heating at high temperatures (e.g., 180-220 °C) neat or in a high-boiling solvent, to afford the ortho-allyl phenol.

-

The allyl group is isomerized to a propenyl group using a catalyst such as potassium tert-butoxide in DMSO.

-

The propenyl phenol is then cyclized to the benzopyran derivative.

Step 2: Epoxidation of the Benzopyran

-

The benzopyran intermediate is dissolved in a suitable solvent (e.g., dichloromethane).

-

An epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C.

-

The reaction is stirred at room temperature until completion, monitored by TLC.

-

The reaction mixture is worked up by washing with a basic aqueous solution (e.g., NaHCO₃) and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

Step 3: Ring Opening with Propylamine

-

The epoxide is dissolved in an alcohol (e.g., ethanol).

-

An excess of n-propylamine is added, and the mixture is heated to reflux.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent and excess amine are removed in vacuo to yield the amino alcohol.

Step 4: Cyclization to form the Oxazine Ring

-

The amino alcohol is dissolved in a suitable solvent.

-

A cyclizing agent is added to facilitate the formation of the 1,4-oxazine ring.

-

The reaction conditions (temperature, time) are optimized based on the specific substrate.

Step 5: Enantiomeric Resolution

-

The racemic mixture of the trans-isomer is resolved using chiral chromatography (e.g., HPLC with a chiral stationary phase) or by classical resolution with a chiral acid to form diastereomeric salts that can be separated by crystallization.

Step 6: Hydrochloride Salt Formation

-

The purified (+)-enantiomer is dissolved in a suitable solvent (e.g., diethyl ether or ethanol).

-

A solution of hydrochloric acid in a non-protic solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise until precipitation is complete.

-

The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC to confirm its structure and purity.

Mechanism of Action and Signaling Pathway

(+)-PD 128907 acts as an agonist at the dopamine D3 receptor. D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[5][6] Activation of the D3 receptor by an agonist like (+)-PD 128907 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

Dopamine D3 Receptor Signaling Pathway

Caption: Dopamine D3 receptor signaling pathway.

Key Experimental Methodologies

Radioligand Binding Assay Protocol

-

Membrane Preparation: Cell membranes expressing the dopamine receptor of interest (e.g., from CHO-K1 cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂) is prepared.

-

Incubation: A mixture containing the cell membranes, a radioligand (e.g., [³H]spiperone), and varying concentrations of (+)-PD 128907 is incubated at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The Ki values are calculated from the IC50 values (concentration of competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo Microdialysis Protocol

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or nucleus accumbens) of an anesthetized animal (e.g., rat).[7]

-

Recovery: The animal is allowed to recover from surgery for a specified period.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[8]

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals to establish a baseline level of dopamine.

-

Drug Administration: this compound is administered (e.g., systemically or locally through the probe).

-

Sample Collection: Dialysate samples continue to be collected to measure changes in dopamine levels.

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Conclusion

This compound remains a cornerstone in dopamine D3 receptor research. Its well-defined synthesis and high selectivity provide researchers with a reliable tool to investigate the intricate roles of the D3 receptor in health and disease. The detailed protocols and comprehensive data presented in this guide are intended to facilitate further research and drug development efforts targeting the dopaminergic system.

References

- 1. Synthesis and pharmacological evaluation of thiopyran analogues of the dopamine D3 receptor-selective agonist (4aR,10bR)-(+)-trans-3,4,4a,10b-tetrahydro-4-n-propyl-2H,5H [1]b enzopyrano[4,3-b]-1,4-oxazin-9-ol (PD 128907) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Go/z-biased coupling profile of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coupling of Dopamine Receptors to G Proteins: Studies with Chimeric D2/D3 Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (+)-PD 128907 Hydrochloride: A Selective Dopamine D3 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-PD 128907 hydrochloride is a potent and highly selective agonist for the dopamine (B1211576) D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain. Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the D3 receptor in neuropsychiatric disorders such as Parkinson's disease, schizophrenia, and substance abuse. This technical guide provides a comprehensive overview of the binding, functional, and signaling properties of (+)-PD 128907, along with detailed experimental protocols for its characterization.

Introduction

The dopamine D3 receptor, a member of the D2-like family of dopamine receptors, is a key target in contemporary neuropharmacology. Unlike the widely distributed D2 receptor, the D3 receptor shows a more restricted expression pattern, primarily within the limbic system, including the nucleus accumbens and islands of Calleja. This localization suggests its involvement in motivation, cognition, and emotional processes. This compound has emerged as a critical research compound due to its high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes, enabling precise investigation of D3 receptor function.

Physicochemical Properties

| Property | Value |

| Chemical Name | (4aR,10bR)-3,4a,4,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol hydrochloride |

| Molecular Formula | C₁₄H₁₉NO₃·HCl |

| Molecular Weight | 285.77 g/mol [2][3] |

| CAS Number | 300576-59-4[2][3] |

| Purity | ≥98% (HPLC)[2][3] |

| Solubility | Soluble in water (to 10 mM) and DMSO (to 150 mg/mL).[3][4] |

| Storage | Store at +4°C.[2][3] |

Pharmacological Profile: Quantitative Data

The selectivity of (+)-PD 128907 for the dopamine D3 receptor is a cornerstone of its utility in research. The following tables summarize its binding affinities and functional potencies at various dopamine receptor subtypes.

Table 3.1: Radioligand Binding Affinity (Ki) of (+)-PD 128907

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Selectivity (fold vs. D3) | Reference |

| Human D3 | [³H]Spiperone | CHO-K1 | 1 | - | |

| [³H]Spiperone | CHO K1 | 1.43 | - | [5] | |

| [³H]Spiperone | CHO K1 | 1.7 | - | [6] | |

| - | - | 2.3 | - | [2][3] | |

| Human D2L | [³H]Spiperone | CHO K1 | 20 | 14 | [5] |

| [³H]Spiperone | CHO-K1 | 1183 | 1183 | [7] | |

| [³H]Spiperone | - | 179 | 105 | [6] | |

| Human D4 | [³H]Spiperone | CHO-K1 | 7000 | 7000 | [7] |

| Rat D3 | [³H]Spiperone | - | 0.84 | - | [6] |

| Rat D2 | [³H]Spiperone | - | 770 | 917 | [6] |

Table 3.2: Functional Agonist Potency (EC50) of (+)-PD 128907

| Assay | Receptor Subtype | Measured Effect | EC50 (nM) | Reference |

| [³⁵S]GTPγS Binding | Human D3 | G-protein activation | 0.64 | [8] |

| Inhibition of Cell Firing | Rat D3 (presumed) | Ventral Tegmental Area | 33 | [9] |

| Rat D3 (presumed) | Substantia Nigra Pars Compacta | 38 | [9] | |

| Inhibition of Dopamine Release | Rat D3 (presumed) | Caudate Putamen | 66 | [9] |

Signaling Pathways

Activation of the dopamine D3 receptor by an agonist like (+)-PD 128907 initiates a cascade of intracellular signaling events. The D3 receptor primarily couples to the Gi/o family of G proteins.[10] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][11] Additionally, D3 receptor activation can modulate ion channel activity, including potassium and calcium channels, and activate kinase pathways such as the mitogen-activated protein kinase (MAPK) pathway.[11]

Dopamine D3 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of (+)-PD 128907. The following sections outline the core experimental procedures.

Radioligand Binding Assay

This assay determines the affinity (Ki) of (+)-PD 128907 for dopamine receptors by measuring its ability to compete with a radiolabeled ligand.

5.1.1. Materials

-

Membrane preparations from cells expressing the dopamine receptor subtype of interest (e.g., CHO-K1 cells).

-

Radioligand (e.g., [³H]spiperone).

-

Unlabeled this compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation cocktail and liquid scintillation counter.

5.1.2. Procedure

-

Prepare serial dilutions of unlabeled (+)-PD 128907.

-

In a 96-well plate, set up triplicate wells for:

-

Total binding: Radioligand and membranes.

-

Non-specific binding: Radioligand, membranes, and a high concentration of a standard unlabeled ligand (e.g., 10 µM haloperidol).

-

Competition: Radioligand, membranes, and each concentration of (+)-PD 128907.

-

-

Add the assay components to the wells.

-

Incubate the plate for 60-90 minutes at room temperature.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

5.1.3. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the (+)-PD 128907 concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of (+)-PD 128907 to activate G proteins coupled to the D3 receptor.

5.2.1. Materials

-

Membrane preparations from cells expressing the D3 receptor.

-

[³⁵S]GTPγS.

-

Unlabeled GTPγS.

-

GDP.

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA).

5.2.2. Procedure

-

Prepare serial dilutions of (+)-PD 128907.

-

In a 96-well plate, add the assay buffer, GDP, cell membranes, and varying concentrations of (+)-PD 128907.

-

Pre-incubate the plate for 15-30 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for 30-60 minutes at 30°C.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

5.2.3. Data Analysis

-

Determine specific binding by subtracting non-specific binding (in the presence of excess unlabeled GTPγS) from total binding.

-

Plot the specific [³⁵S]GTPγS binding against the logarithm of the (+)-PD 128907 concentration.

-

Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

[³⁵S]GTPγS Binding Assay Workflow.

In Vivo Microdialysis

This technique measures the effect of (+)-PD 128907 on the extracellular levels of dopamine in specific brain regions of living animals.

5.3.1. Materials

-

Laboratory animals (e.g., rats, mice).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

5.3.2. Procedure

-

Surgery: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer (+)-PD 128907 (e.g., systemically via intraperitoneal injection or locally through the dialysis probe).

-

Sample Collection: Continue to collect dialysate samples to measure the change in dopamine levels over time.

-

Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

5.3.3. Data Analysis

-

Quantify the dopamine concentration in each sample.

-

Express the post-drug dopamine levels as a percentage of the average baseline concentration.

-

Plot the percentage change in dopamine concentration over time.

In Vivo Microdialysis Workflow.

Conclusion

This compound is a powerful and selective tool for investigating the role of the dopamine D3 receptor in the central nervous system. Its high affinity and selectivity, coupled with the detailed experimental protocols provided in this guide, enable researchers to conduct rigorous and reproducible studies. A thorough understanding of its pharmacological profile is essential for advancing our knowledge of D3 receptor function and for the development of novel therapeutics targeting this important receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]

- 3. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

In Vitro Characterization of (+)-PD 128907 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of (+)-PD 128907 hydrochloride, a potent and selective dopamine (B1211576) D3 receptor agonist. The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding the binding affinity, functional activity, and cellular signaling pathways associated with this compound.

Core Compound Profile

This compound is a high-affinity agonist for the dopamine D3 receptor, demonstrating significant selectivity over other dopamine receptor subtypes, particularly the D2 and D4 receptors.[1][2] Its chemical name is (4aR,10bR)-3,4a,4,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol hydrochloride.[3] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the D3 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: Receptor Binding Affinity (Ki)

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference(s) |

| Human Dopamine D3 | [3H]spiperone | CHO-K1 | 1 | [4] |

| Human Dopamine D3 | [3H]spiperone | CHO-K1 | 1.7 | [5][6] |

| Human Dopamine D3 | - | - | 2.3 | [1][2][3] |

| Rat Dopamine D3 | [3H]spiperone | - | 0.84 | [5][6] |

| Human Dopamine D2 | [3H]spiperone | CHO-K1 | 1183 | [4] |

| Human Dopamine D2 | [3H]spiperone | - | 179 | [5][6] |

| Rat Dopamine D2 | [3H]spiperone | - | 770 | [5][6] |

| Human Dopamine D4 | [3H]spiperone | CHO-K1 | 7000 | [4] |

Table 2: Functional Activity (EC50/IC50)

| Assay | Receptor Subtype | Cell Line/System | Measured Effect | Potency (nM) | Reference(s) |

| Functional Agonism | Dopamine D3 | Not Specified | Receptor Activation | EC50 = 0.64 | [2] |

| [3H]Thymidine Uptake | Dopamine D3 vs D2L | CHO p-5 | Stimulation of cell division | ~6.3-fold greater potency at D3 | |

| Dopamine Release | - | Wild Type Mice | Decrease in dialysate DA levels | IC25 = 61 | [5][6] |

| Dopamine Release | - | D3 Knockout Mice | Decrease in dialysate DA levels | IC25 = 1327 | [5][6] |

| Cell Firing | - | Ventral Tegmental Area | Inhibition | EC50 = 33 | [5] |

| Cell Firing | - | Substantia Nigra Pars Compacta | Inhibition | EC50 = 38 | [5] |

| Dopamine Release | - | Caudate Putamen | Inhibition | EC50 = 66 | [5] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are synthesized from established practices in the field.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D2 or D3 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [3H]spiperone at a concentration near its Kd), and varying concentrations of this compound.

-

For total binding, substitute the test compound with assay buffer.

-

For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

3. Detection and Data Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.3-0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: [3H]Thymidine Uptake for Cell Proliferation

This assay measures the ability of an agonist to stimulate cell division, a functional response to the activation of certain G protein-coupled receptors.

1. Cell Culture and Treatment:

-

Seed CHO cells expressing the dopamine D2 or D3 receptor in a 96-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of this compound.

2. [3H]Thymidine Incorporation:

-

Add [3H]thymidine to each well. During cell proliferation, the radiolabeled thymidine (B127349) will be incorporated into the newly synthesized DNA.

-

Incubate for a sufficient period to allow for DNA synthesis (e.g., 4-24 hours).

3. Detection and Data Analysis:

-

Harvest the cells and lyse them to release the DNA.

-

Precipitate the DNA and collect it on a filter mat.

-

Measure the amount of incorporated [3H]thymidine using a scintillation counter.

-

Plot the radioactivity counts against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining binding affinity via a radioligand binding assay.

Signaling Pathway: Dopamine D3 Receptor Activation

Caption: Simplified signaling cascade following dopamine D3 receptor activation.

Conclusion

This compound is a highly selective and potent dopamine D3 receptor agonist. Its well-characterized in vitro profile, including its high binding affinity and functional potency, establishes it as an indispensable pharmacological tool for elucidating the complex roles of the D3 receptor in the central nervous system and for the development of novel therapeutics targeting this receptor.

References

- 1. G protein-coupled receptor kinase regulates dopamine D3 receptor signaling by modulating the stability of a receptor-filamin-beta-arrestin complex. A case of autoreceptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | D3 Receptors | Tocris Bioscience [tocris.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Prime Time for G-Protein-Coupled Receptor Heteromers as Therapeutic Targets for CNS disorders: The Dopamine D1-D3 Receptor Heteromer - PMC [pmc.ncbi.nlm.nih.gov]

The Dopaminergic Maze: A Technical Guide to (+)-PD 128907 Hydrochloride and its Signaling Pathways

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway activation by (+)-PD 128907 hydrochloride, a potent and selective dopamine (B1211576) D3 receptor agonist. This document details the molecular interactions, downstream effects, and experimental methodologies crucial for understanding its mechanism of action. All quantitative data has been summarized for comparative analysis, and key processes are visualized through detailed diagrams.

Core Mechanism of Action: Selective Dopamine D3 Receptor Agonism

This compound is a high-affinity agonist for the dopamine D3 receptor, exhibiting significant selectivity over the D2 receptor subtype. This selectivity is critical to its pharmacological profile. Upon binding, (+)-PD 128907 activates the D3 receptor, a member of the Gi/o-coupled G-protein coupled receptor (GPCR) family. This activation initiates a cascade of intracellular events, primarily characterized by the inhibition of adenylyl cyclase and the modulation of Akt signaling pathways.

Quantitative Analysis of Receptor Binding and Functional Potency

The affinity and potency of (+)-PD 128907 have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity (Ki) of (+)-PD 128907 for Dopamine Receptors

| Receptor Subtype | Species | Cell Line | Radioligand | Ki (nM) | Fold Selectivity (D2/D3) | Reference |

| Human D3 | Human | CHO-K1 | [3H]spiperone | 1 | ~1000 | [1] |

| Human D2 | Human | CHO-K1 | [3H]spiperone | 1183 | [1] | |

| Human D4 | Human | CHO-K1 | [3H]spiperone | 7000 | [1] | |

| Rat D3 | Rat | 0.84 | ~916 | |||

| Rat D2 | Rat | 770 | ||||

| Human D3 | Human | 2.3 | 18 - 200 | [2] |

Table 2: Functional Potency (EC50/IC25) of (+)-PD 128907

| Assay | Measured Effect | Species/Model | EC50/IC25 | Reference |

| Functional Agonism | Receptor Activation | 0.64 nM (EC50) | [3] | |

| In vivo microdialysis | Decrease in dialysate dopamine | Wild type mice (intra-striatal) | 61 nM (IC25) | [4] |

| In vivo microdialysis | Decrease in dialysate dopamine | D3 knockout mice (intra-striatal) | 1327 nM (IC25) | [4] |

| In vivo microdialysis | Decrease in dialysate dopamine | Wild type mice (i.p.) | 0.05 mg/kg (IC25) | [4] |

| In vivo microdialysis | Decrease in dialysate dopamine | D3 knockout mice (i.p.) | 0.44 mg/kg (IC25) | [4] |

Visualizing the Signaling Cascade

The following diagrams illustrate the key signaling pathways activated by (+)-PD 128907.

Caption: Canonical D3 Receptor Signaling Pathway.

Caption: Experimental Workflow: Radioligand Binding Assay.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of (+)-PD 128907 for dopamine receptors.

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D3 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[5]

-

-

Binding Assay:

-

In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and varying concentrations of unlabeled this compound.[6]

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled dopamine receptor antagonist (e.g., haloperidol).

-

Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.[7]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[5]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration ((+)-PD 128907).

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activity Assay

This assay measures the functional consequence of D3 receptor activation by (+)-PD 128907 on adenylyl cyclase activity.

-

Cell Culture and Treatment:

-

Use cells expressing the D3 receptor (e.g., CHO-D3 cells).

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate adenylyl cyclase with a known activator, such as forskolin.

-

-

cAMP Measurement:

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the experimental samples from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the logarithm of the (+)-PD 128907 concentration to determine the EC50 value.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular dopamine levels in the brain of a freely moving animal following administration of (+)-PD 128907.

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., rat or mouse).

-

Using a stereotaxic frame, surgically implant a guide cannula targeting a specific brain region, such as the striatum or nucleus accumbens.[10]

-

Allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[11]

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.[4]

-

-

Dopamine Analysis:

-

Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[12]

-

Quantify dopamine levels by comparing the peak areas in the samples to those of a standard curve generated with known concentrations of dopamine.

-

-

Data Analysis:

-

Express the post-drug dopamine levels as a percentage of the baseline levels.

-

Plot the change in dopamine concentration over time to observe the drug's effect.

-

Western Blotting for Akt Phosphorylation

This method is used to assess the phosphorylation state of Akt, a downstream target of D3 receptor signaling.

-

Tissue/Cell Lysis and Protein Quantification:

-

Following treatment with (+)-PD 128907, lyse cells or dissect and homogenize brain tissue in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

-

Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of Akt (e.g., anti-phospho-Akt Ser473 or Thr308).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

To control for protein loading, re-probe the membrane with an antibody against total Akt.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated Akt signal to the total Akt signal to determine the relative change in Akt phosphorylation.

-

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the role of the dopamine D3 receptor in various physiological and pathological processes. Its high selectivity allows for the specific interrogation of D3 receptor-mediated signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted effects of this compound and to further unravel the complexities of dopaminergic neurotransmission. The provided diagrams and quantitative data offer a clear and concise summary of the current understanding of (+)-PD 128907's mechanism of action, facilitating its application in neuroscience research and drug development.

References

- 1. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | D3 Receptors | Tocris Bioscience [tocris.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Selective D3 receptor agonist effects of (+)-PD 128907 on dialysate dopamine at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. innoprot.com [innoprot.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Disruption of Akt signaling decreases dopamine sensitivity in modulation of inhibitory synaptic transmission in rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of (+)-PD 128907 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-PD 128907 hydrochloride is a potent and highly selective agonist for the dopamine (B1211576) D3 receptor, a target of significant interest for the development of therapeutics for a range of neuropsychiatric disorders. This technical guide provides a comprehensive overview of the preclinical data available for this compound, summarizing its pharmacological profile, including in vitro and in vivo studies. The document details its mechanism of action, binding affinities, and functional activities, and presents available data on its effects on neurotransmitter systems and behavior. Experimental methodologies for key studies are described to provide context for the presented data. Visual representations of its signaling pathway and experimental workflows are included to facilitate understanding.

Introduction

This compound is a benzopyran derivative that has been instrumental in elucidating the physiological and pathological roles of the dopamine D3 receptor.[1] Its high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes make it a valuable research tool and a lead compound for drug development.[1][2] This guide synthesizes the key preclinical findings for this compound to support further research and development efforts.

Mechanism of Action

This compound acts as a potent and selective agonist at the dopamine D3 receptor.[2][3] It also displays agonist activity at the D2 receptor, albeit with significantly lower affinity.[2][4] The activation of D3 autoreceptors, which are located presynaptically on dopamine neurons, leads to an inhibition of dopamine synthesis and release.[2][4] This mechanism is believed to underlie many of its observed in vivo effects.[2]

Pharmacodynamics

In Vitro Studies

A substantial body of in vitro research has characterized the binding affinity and functional activity of this compound at dopamine receptors.

Table 1: In Vitro Binding Affinity (Ki) of (+)-PD 128907

| Receptor Subtype | Species | Ki (nM) | Radioligand | Cell Line | Reference |

| D3 | Human | 1 | [³H]Spiperone | CHO-K1 | [2][5] |

| Human | 1.7 | [³H]Spiperone | - | [6][7] | |

| Human | 2.3 | - | - | [1] | |

| Rat | 0.84 | [³H]Spiperone | - | [6][7] | |

| D2 | Human | 1183 | [³H]Spiperone | CHO-K1 | [2][5] |

| Human | 179 | [³H]Spiperone | - | [6][7] | |

| Rat | 770 | [³H]Spiperone | - | [6][7] | |

| D4 | Human | 7000 | [³H]Spiperone | CHO-K1 | [2][5] |

| Human | >1000 | - | - | [2] |

Table 2: In Vitro Functional Activity of (+)-PD 128907

| Assay | Receptor | EC50 (nM) | Effect | Cell Line | Reference |

| Dopamine Receptor Agonist Activity | D3 | 0.64 | Agonist | - | [2][3] |

| Inhibition of Cell Firing | D2/D3 | 33 | Inhibition | Ventral Tegmental Area | [4] |

| D2/D3 | 38 | Inhibition | Substantia Nigra Pars Compacta | [4] | |

| Inhibition of Dopamine Release | D2/D3 | 66 | Inhibition | Caudate Putamen | [4] |

A common method to determine the binding affinity of a compound is through competitive radioligand binding assays. The following provides a generalized protocol based on the cited literature.

References

- 1. rndsystems.com [rndsystems.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 300576-59-4 | Dopamine Receptor | MOLNOVA [molnova.com]

Methodological & Application

Application Notes and Protocols for In Vivo Use of (+)-PD 128907 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-PD 128907 hydrochloride is a potent and highly selective agonist for the dopamine (B1211576) D3 receptor, demonstrating significantly lower affinity for D2 and other dopamine receptor subtypes.[1][2] This selectivity makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the D3 receptor in the central nervous system and periphery. In vivo studies have utilized (+)-PD 128907 to investigate its effects on dopamine synthesis and release, locomotor activity, and its potential therapeutic applications in conditions such as cocaine overdose and gastric motility disorders.[1][3] These application notes provide a comprehensive guide for the in vivo use of this compound, including detailed protocols, quantitative data, and pathway visualizations.

Data Presentation

Table 1: Receptor Binding Affinity and Potency of (+)-PD 128907

| Receptor Subtype | Species | Binding Affinity (Ki) | Potency (EC50/IC25) | Reference |

| Dopamine D3 | Human | 1.0 nM, 2.3 nM | EC50: 0.64 nM | [1][2] |

| Dopamine D3 | Rat | 0.84 nM | - | [4] |

| Dopamine D2 | Human | 1183 nM | - | [1] |

| Dopamine D2 | Rat | 770 nM | - | [4] |

| Dopamine D4 | Human | 7000 nM | - | [1] |

| Dopamine D3 (in vivo) | Mouse (Wild Type) | - | IC25: 0.05 mg/kg (i.p.) | [4] |

| Dopamine D3 (in vivo) | Mouse (Knock out) | - | IC25: 0.44 mg/kg (i.p.) | [4] |

Table 2: In Vivo Administration and Observed Effects of this compound

| Animal Model | Administration Route | Dosage Range | Vehicle | Observed Effects | Reference |

| Rat | Intraperitoneal (i.p.) | 3 - 30 mg/kg | Not specified | Attenuation of decreased dopamine synthesis induced by a D3 antagonist. | [5] |

| Rat | - | - | - | Reduction of dopamine synthesis. | [1] |

| Rat (Sprague-Dawley) | - | Varying doses | Not specified | Delayed gastric emptying. | [3] |

| Mouse | Intraperitoneal (i.p.) | 3 mg/kg | Not specified | Prevention of convulsant and lethal effects of cocaine. | [1] |

| Mouse (Wild Type) | Intraperitoneal (i.p.) | 0.03 - 0.3 mg/kg | Not specified | Significant inhibition of dialysate dopamine. | [6] |

| Mouse (Wild Type vs. D3 Knockout) | Intraperitoneal (i.p.) | Low doses | Not specified | Inhibition of locomotion in a novel environment in WT but not KO mice. | [7] |

| Macaca mulatta | Intravenous (i.v.) | 10 - 10000 nmol/kg | Not specified | Dose-dependent increase in receptor occupancy up to 85%. | [8] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

1.1. Oral Administration (Homogeneous Suspension)

-

Materials:

-

This compound powder

-

Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)

-

Sterile tubes

-

Vortex mixer

-

-

Procedure:

1.2. Intraperitoneal/Intravenous Injection (Aqueous Solution)

-

Materials:

-

This compound powder

-

Sterile saline (0.9% NaCl) or sterile water

-

Sterile tubes

-

Vortex mixer

-

Sterile filter (0.22 µm)

-

-

Procedure:

-

This compound is soluble in water up to 10 mM (approximately 2.86 mg/mL).[2]

-

Weigh the required amount of this compound powder.

-

Dissolve the powder in sterile saline or water to the desired concentration.

-

Vortex until fully dissolved.

-

Sterile-filter the solution using a 0.22 µm syringe filter before injection.

-

Prepare fresh on the day of the experiment.

-

Protocol 2: In Vivo Microdialysis for Measuring Dopamine Levels

This protocol is adapted from methodologies used to study the effects of dopamine agonists on extracellular dopamine concentrations.[4]

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

-

Surgical Procedure:

-

Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., ventral striatum).

-

Secure the cannula to the skull with dental cement.

-

Allow a recovery period of 5-7 days post-surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, place the animal in a microdialysis bowl and connect the microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound via the desired route (e.g., i.p.).

-

Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for dopamine concentration using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-